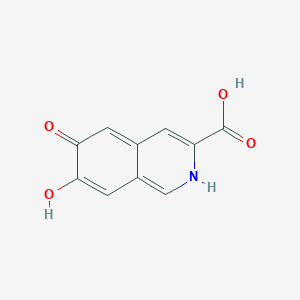
6,7-Dihydroxyisoquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydroxyisoquinoline-3-carboxylic acid (DHICA) is a naturally occurring compound found in various plant species, such as Mucuna pruriens and Cassia occidentalis. DHICA has been extensively studied for its potential use in the treatment of various diseases, such as Parkinson's disease, cancer, and diabetes.
作用机制
The mechanism of action of 6,7-Dihydroxyisoquinoline-3-carboxylic acid is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways in the body. 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. 6,7-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to inhibit the activity of various enzymes, such as tyrosine hydroxylase, which is involved in the synthesis of dopamine.
生化和生理效应
6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have various biochemical and physiological effects. In Parkinson's disease, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to increase the levels of dopamine in the brain, which helps to alleviate the symptoms of the disease. 6,7-Dihydroxyisoquinoline-3-carboxylic acid has also been shown to have antioxidant and anti-inflammatory effects, which may help to protect against oxidative stress and inflammation. In cancer, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to induce apoptosis in cancer cells, which may help to inhibit tumor growth. In diabetes, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have hypoglycemic effects, which may help to regulate blood sugar levels.
实验室实验的优点和局限性
6,7-Dihydroxyisoquinoline-3-carboxylic acid has several advantages for lab experiments, such as its availability, stability, and low toxicity. However, 6,7-Dihydroxyisoquinoline-3-carboxylic acid also has some limitations, such as its low solubility in water, which may limit its bioavailability and efficacy. 6,7-Dihydroxyisoquinoline-3-carboxylic acid also has a short half-life, which may limit its therapeutic potential.
未来方向
For 6,7-Dihydroxyisoquinoline-3-carboxylic acid research include the development of novel 6,7-Dihydroxyisoquinoline-3-carboxylic acid derivatives and the identification of new therapeutic targets.
合成方法
6,7-Dihydroxyisoquinoline-3-carboxylic acid can be synthesized through various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis of 6,7-Dihydroxyisoquinoline-3-carboxylic acid involves the reaction of isoquinoline-3-carboxylic acid with hydroxylamine hydrochloride, followed by reduction with sodium borohydride. Extraction of 6,7-Dihydroxyisoquinoline-3-carboxylic acid from natural sources involves the isolation of the compound from the plant material using various solvents and purification methods.
科学研究应用
6,7-Dihydroxyisoquinoline-3-carboxylic acid has been extensively studied for its potential use in the treatment of various diseases. In Parkinson's disease, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to increase the levels of dopamine in the brain, which helps to alleviate the symptoms of the disease. 6,7-Dihydroxyisoquinoline-3-carboxylic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. In diabetes, 6,7-Dihydroxyisoquinoline-3-carboxylic acid has been shown to have hypoglycemic effects, which may help to regulate blood sugar levels.
属性
CAS 编号 |
146743-95-5 |
|---|---|
产品名称 |
6,7-Dihydroxyisoquinoline-3-carboxylic acid |
分子式 |
C10H7NO4 |
分子量 |
205.17 g/mol |
IUPAC 名称 |
6,7-dihydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-2-5-1-7(10(14)15)11-4-6(5)3-9(8)13/h1-4,12-13H,(H,14,15) |
InChI 键 |
RJAAJMGPNUBHIP-UHFFFAOYSA-N |
手性 SMILES |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)O |
SMILES |
C1=C2C=C(N=CC2=CC(=C1O)O)C(=O)O |
规范 SMILES |
C1=C2C=C(NC=C2C=C(C1=O)O)C(=O)O |
同义词 |
3-Isoquinolinecarboxylic acid, 6,7-dihydroxy- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



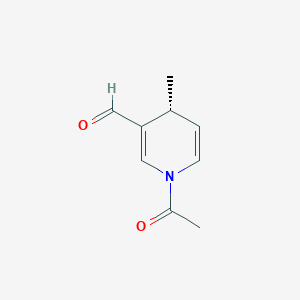
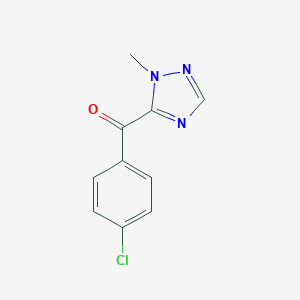
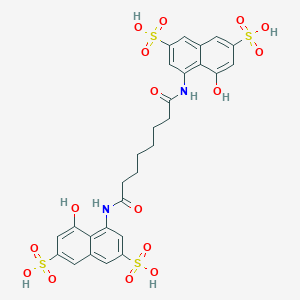
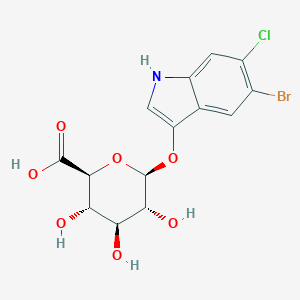
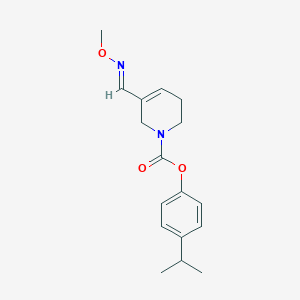
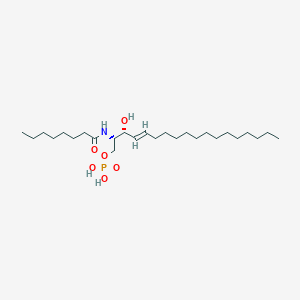
![7-[(4-Nitrophenyl)methyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadecane](/img/structure/B115965.png)
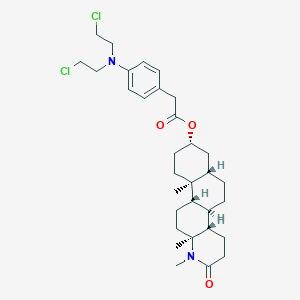
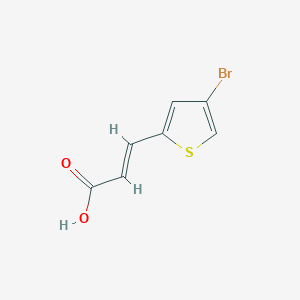
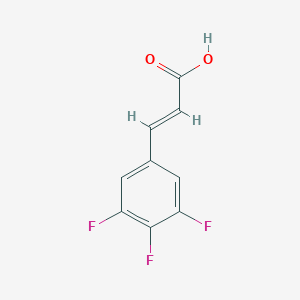
![2-[[5-(4-chlorophenyl)-7,7-dimethyl-8-methylidene-5,6-dihydronaphthalen-2-yl]oxy]-N,N-dimethylethanamine](/img/structure/B115972.png)
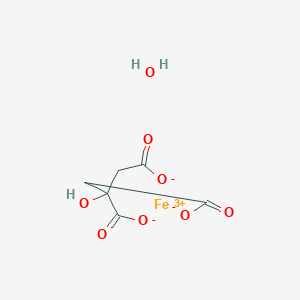
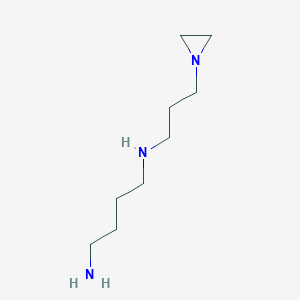
![[(3R,4R,5S)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B115981.png)